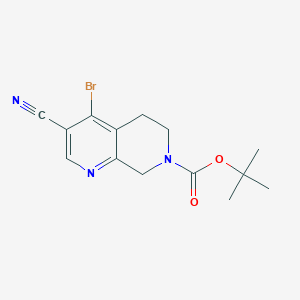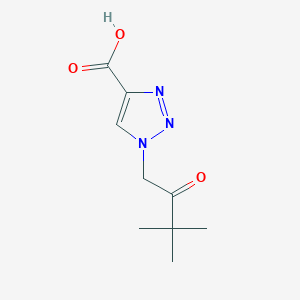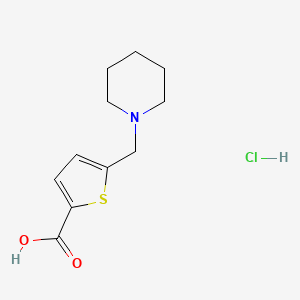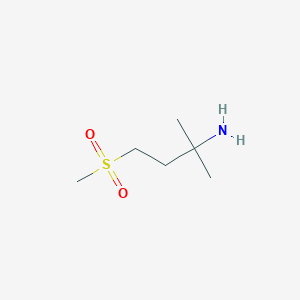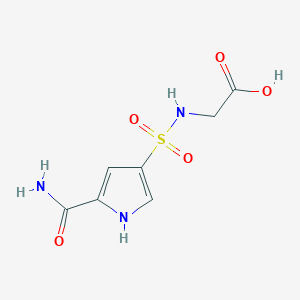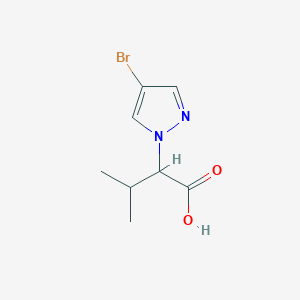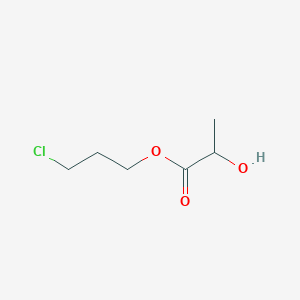
3-Chloropropyl 2-hydroxypropanoate
Übersicht
Beschreibung
3-Chloropropyl 2-hydroxypropanoate, also known as chloropropyl hydroxypropionate, is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.60 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloropropyl 2-hydroxypropanoate has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of 3-Chloropropyl 2-hydroxypropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Biodegradable Polymers and Tissue Engineering
Polyhydroxyalkanoates (PHA) are biodegradable polymers produced by microorganisms. They have been extensively studied for their application in medical devices and tissue engineering due to their biocompatibility and thermoprocessability. PHAs, such as poly 3-hydroxybutyrate (PHB), copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate (PHBV), and others, have been used to develop a wide range of medical devices. These include sutures, cardiovascular patches, stents, guided tissue repair devices, and bone marrow scaffolds. The adaptability of PHA compositions allows for tuning mechanical properties, biocompatibility, and degradation times, making them promising materials for future advancements in tissue engineering (Chen & Wu, 2005).
Enzymatic Synthesis
The chemo-enzymatic synthesis of chiral compounds from 3-hydroxypropanoate derivatives demonstrates the potential of biocatalysis in producing optically pure chemicals. Enzymatic methods, employing lipases for instance, offer a green alternative to chemical synthesis, enabling the production of compounds under milder conditions and with higher selectivity. This approach has been applied to synthesize precursors to antidepressant drugs, showcasing the versatility of enzymatic synthesis in creating valuable pharmaceutical intermediates (Zhao et al., 2014).
Bio-based Production of Chemicals
3-Hydroxypropanoic acid (3-HP) is a platform chemical with applications in industrial production of chemicals like acrylic acid and its derivatives, as well as bioplastic production. Metabolic engineering and synthetic biology advances have enabled the bio-based production of 3-HP, offering a sustainable alternative to petrochemical routes. Despite progress, challenges remain in achieving industrially relevant yields and titers for 3-HP production. Research continues to explore new microbial cell factories and optimize fermentation conditions for enhanced production (Jers et al., 2019).
Novel Catalytic Strategies and Chemical Synthesis
The study of enzymes like trans-3-Chloroacrylic acid dehalogenase has unveiled novel hydration mechanisms, contributing to our understanding of bacterial degradation pathways and offering insights into new catalytic strategies. This research not only advances our knowledge of enzymatic function but also opens up possibilities for developing new synthetic routes for halogenated compounds, potentially impacting the synthesis of environmentally friendly chemicals (de Jong et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloropropyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(8)6(9)10-4-2-3-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUDFKZVFTJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl 2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)


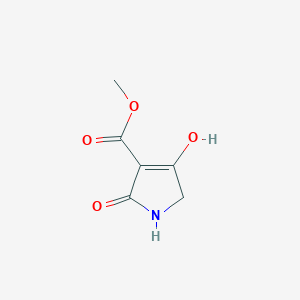
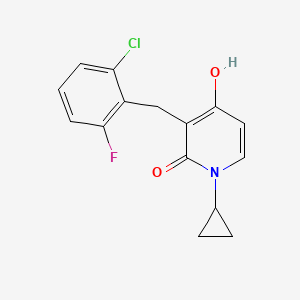
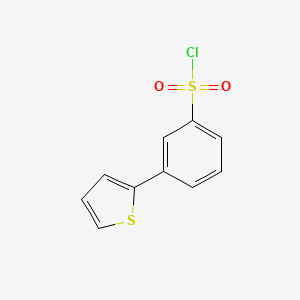
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

